Physicochemical Profile Differentiation: LogP, tPSA, and MW Versus Closest Regioisomeric and Chloro Analogs
The compound's computed LogP (3.94) and tPSA (61.09 Ų) define a physicochemical profile distinguishable from its closest analogs. Compared to the chloro-substituted derivative 3-(4-chloro-3-cyanophenyl)-5-(trifluoromethyl)benzoic acid, which has a computed LogP of 4.60 and a MW of 325.67 g/mol (a difference of +0.66 LogP units and +34.45 g/mol), the target compound occupies a more favorable region of drug-like chemical space consistent with Lipinski and related oral druggability guidelines . The regioisomer 4-(2-cyanophenyl)-3-(trifluoromethyl)benzoic acid has a computed XLogP3-AA of 3.7, 0.24 units lower than the target compound, suggesting modest differences in lipophilicity that could influence protein binding and membrane partitioning in a biological assay context [1]. No experimental solubility, pKa, or melting point data were identified in the open literature for any of these compounds, representing a key data gap.
| Evidence Dimension | Computed LogP |
|---|---|
| Target Compound Data | LogP = 3.94 (computed) |
| Comparator Or Baseline | 3-(4-chloro-3-cyanophenyl)-5-(trifluoromethyl)benzoic acid: LogP = 4.60; 4-(2-cyanophenyl)-3-(trifluoromethyl)benzoic acid: XLogP3-AA = 3.7 |
| Quantified Difference | ΔLogP = −0.66 (vs. chloro analog); ΔLogP ≈ +0.24 (vs. 4-(2-cyanophenyl) regioisomer) |
| Conditions | Computed values from Chemsrc and PubChem databases; experimental determination conditions not specified. |
Why This Matters
A LogP difference of 0.66 can significantly alter a compound's pharmacokinetic profile, making the target compound a more drug-like starting point for medicinal chemistry optimization than the chloro analog.
- [1] PubChem, 4-(2-Cyanophenyl)-3-(trifluoromethyl)benzoic acid (CID 59781780) Computed Properties, 2012–2026. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Cyanophenyl_-3-_trifluoromethyl_benzoic-acid. View Source
